1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to an indoline ring, which is further substituted with two fluorine atoms on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indoline core and the 2,5-difluorophenylsulfonyl chloride.
Reaction Conditions: The indoline core is reacted with 2,5-difluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE undergoes various chemical reactions, including:
Electrophilic Substitution: The indoline ring is highly reactive towards electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and acylating agents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Major products formed from these reactions include halogenated indolines, acylated indolines, and other substituted derivatives.
Scientific Research Applications
1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group and the indoline ring play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE can be compared with other indole derivatives such as:
1-[(3,5-Difluorophenyl)sulfonyl]indoline: Similar structure but different substitution pattern on the phenyl ring.
1-[(2,4-Difluorophenyl)sulfonyl]indoline: Another isomer with fluorine atoms at different positions.
1-[(2,5-Dichlorophenyl)sulfonyl]indoline: Chlorine atoms instead of fluorine, leading to different chemical properties.
The uniqueness of 1-[(2,5-DIFLUOROPHENYL)SULFONYL]INDOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11F2NO2S |
---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H11F2NO2S/c15-11-5-6-12(16)14(9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2 |
InChI Key |
NGUNMLBVAUOPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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